molecular formula C12H12NO4P B1451342 Diphenyl aminooxyphosphonate CAS No. 88088-31-7

Diphenyl aminooxyphosphonate

Cat. No. B1451342
CAS RN: 88088-31-7
M. Wt: 265.2 g/mol
InChI Key: UINZSQJVKLWNOU-UHFFFAOYSA-N
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Description

Diphenyl aminooxyphosphonate is a chemical compound with the molecular formula C12H12NO4P . It has a molecular weight of 265.2 .


Synthesis Analysis

The synthesis of α-aminophosphonates, which includes diphenyl aminooxyphosphonate, often involves the Kabachnik–Fields reaction. This reaction comprises the condensation of an amine, an oxo compound, and a P-reagent (generally a >P(O)H species or trialkyl phosphite) . The synthesis process is influenced by various factors such as catalyst amount, reaction time, and medium temperature .


Molecular Structure Analysis

The molecular structure of diphenyl aminooxyphosphonate can be determined using spectroscopic methods such as FT-IR, 13C, and 1H-NMR .

Scientific Research Applications

1. Synthesis of α-aminophosphonates

  • Application Summary: Diphenylphosphinic acid, a compound related to diphenyl aminooxyphosphonate, was used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite .
  • Methods of Application: Three physicochemical factors including catalyst amount, reaction time, and medium temperature were optimized using a full factorial experiment design (FFD). A quadratic polynomial regression model was applied for the analysis of the experimental data at a confidence level of 95% .
  • Results: The high significance effect of the reaction time and the medium temperature on the α-aminophosphonates synthesis were confirmed by the statistical analysis. Besides, the diphenylphosphinic acid amount showed an effect on the reaction yield. ANOVA exhibited that the coefficient determination of this model up to 99.25%. This eco-friendly procedure was extended for the preparation of series of the α-aminophosphonates in ethanol as green solvent, giving the desired products with high chemical yields up to 90% .

2. Antiphytoviral Activity

  • Application Summary: α-Aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline were synthesized and evaluated for their bioactivity against the papaya ringspot virus .
  • Methods of Application: The compounds were synthesized and their bioactivity was evaluated in vivo .
  • Results: Seventeen of the synthesized compounds showed good bioactivity (protection effect > 50%) in vivo against the papaya ringspot virus, while two of them exhibited excellent antiviral activity (both 77.8%). The antiviral activity was close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .

Future Directions

The future directions for research on diphenyl aminooxyphosphonate and similar compounds include exploring their potential biological activities and developing more efficient synthesis methods . For instance, α-aminophosphonates have shown promising antiviral activity, suggesting potential applications in pharmaceuticals .

properties

IUPAC Name

amino diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINZSQJVKLWNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660908
Record name amino diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl aminooxyphosphonate

CAS RN

88088-31-7
Record name amino diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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